molecular formula C23H19ClN2O3S B2900242 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine CAS No. 899356-36-6

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine

Cat. No.: B2900242
CAS No.: 899356-36-6
M. Wt: 438.93
InChI Key: HRXBEALGQXRROP-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine is a synthetic small molecule with a molecular weight of 438.9 g/mol and the molecular formula C 23 H 19 ClN 2 O 3 S . This quinoline derivative is provided as a high-purity chemical tool for non-human research applications. Compounds featuring the quinoline scaffold are of significant interest in medicinal chemistry and drug discovery . Specifically, planar polyaromatic structures like this one are investigated for their potential to interact with biological targets such as DNA via intercalation, a mechanism utilized by several clinical anticancer agents . Researchers may explore this compound as a candidate in oncology research , particularly in studies focusing on the design and synthesis of novel DNA-targeted agents . Its structural characteristics make it a valuable scaffold for probing structure-activity relationships (SAR) and for further chemical optimization in the development of new chemotherapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-15-6-11-21-20(12-15)23(26-17-4-3-5-18(13-17)29-2)22(14-25-21)30(27,28)19-9-7-16(24)8-10-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXBEALGQXRROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, using 3-methoxyaniline and a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Amino/Hydroxy Groups: The target compound’s sulfonyl group at position 3 distinguishes it from amino- or hydroxy-substituted analogs (e.g., 4k, compound 2), which may reduce electron density and alter receptor interactions .
  • Quinoline vs. Quinazoline Cores: Quinazolines (e.g., Gefitinib Impurity 13) feature an additional nitrogen, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to quinolines .

Physicochemical Properties

  • Melting Points: Quinoline derivatives (e.g., 4k, 223–225°C; compound 7, solid) exhibit higher crystallinity than quinazolines, likely due to reduced polarity . The target compound’s sulfonyl group may further elevate its melting point.
  • Solubility: Methoxy and morpholino groups (e.g., Gefitinib Impurity 13) enhance water solubility compared to halogenated analogs . The target compound’s sulfonyl group may reduce solubility in nonpolar solvents.

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core and various substituents, has drawn attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Quinoline Core : A bicyclic structure that is often associated with diverse pharmacological properties.
  • 4-Chlorobenzenesulfonyl Group : This moiety enhances the compound's lipophilicity and may facilitate interactions with biological targets.
  • 3-Methoxyphenyl Group : Known to influence the binding affinity and selectivity towards specific receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have reported its ability to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, preventing cancer cells from dividing.
  • Inhibition of Oncogenic Pathways : The compound may modulate key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • A study reported that the compound showed an IC50 value of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial efficacy.
  • Evaluation of Anticancer Effects :
    • In a recent investigation involving various cancer cell lines (e.g., MCF-7, HeLa), the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggested that apoptosis was mediated through caspase activation.

Data Tables

Property/ActivityValue/Description
Molecular FormulaC23H19ClN2O3S
Molecular Weight440.92 g/mol
Antimicrobial IC50 (S. aureus)< 10 µg/mL
Anticancer IC50 (MCF-7)10 µM
Cell Cycle Phase ArrestG2/M phase

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, modulating their activity. The sulfonamide group may facilitate interactions with enzymes or receptors involved in cell signaling pathways. Additionally, the quinoline core allows for intercalation into DNA, potentially leading to inhibition of replication in rapidly dividing cells.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinoline core via Friedländer or Skraup synthesis, followed by sulfonylation at the 3-position using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2: Introduction of the 6-methyl group via alkylation or directed ortho-metalation strategies.
  • Step 3: Coupling of the N-(3-methoxyphenyl) group using Buchwald-Hartwig amination or nucleophilic aromatic substitution .
    Characterization: Intermediates are validated via 1H/13C^1H/^{13}C NMR (e.g., δ 7.96 ppm for sulfonyl protons ), HRMS (mass accuracy < 2 ppm ), and X-ray crystallography for structural confirmation .

Q. Q2. How is the purity of this compound assessed, and what solvents are optimal for its dissolution in biological assays?

Methodological Answer:

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity is required for in vitro studies .
  • Solubility: DMSO is preferred for stock solutions (10–50 mM), with dilution into aqueous buffers (e.g., PBS) containing ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. Q3. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antibacterial vs. antimalarial efficacy)?

Methodological Answer:

  • Hypothesis Testing: Use isogenic strains (e.g., E. coli ΔacrB for efflux pump-deficient studies) to isolate target-specific effects .
  • Dose-Response Analysis: Compare IC50_{50} values across assays; discrepancies may arise from off-target interactions or assay conditions (e.g., serum protein binding) .
  • Structural Modifications: Synthesize analogs (e.g., replacing the 3-methoxyphenyl group with fluorophenyl) to probe SAR and identify critical pharmacophores .

Q. Q4. What computational and experimental strategies are recommended for studying its interaction with cytochrome P450 enzymes?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to predict binding poses .
  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS; NADPH-dependent depletion indicates CYP-mediated metabolism .
  • CYP Inhibition Assays: Measure IC50_{50} against recombinant CYP isoforms (e.g., 3A4, 2D6) using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. Q5. How can the crystal structure of this compound inform the design of analogs with improved metabolic stability?

Methodological Answer:

  • X-Ray Analysis: Resolve the sulfonyl-quinoline dihedral angle (e.g., 85° in related compounds ); planar conformations enhance π-stacking but may increase CYP3A4 binding.
  • Metabolic Hotspots: Identify labile groups (e.g., benzenesulfonyl) for replacement with bioisosteres (e.g., sulfonamides or sulfones) .
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester-linked morpholine) to mask reactive sites and prolong half-life .

Q. Q6. What experimental designs are optimal for assessing in vivo toxicity while minimizing animal use?

Methodological Answer:

  • Tiered Testing:
    • Tier 1: Zebrafish embryo assays (OECD 236) for acute toxicity (LC50_{50}) and developmental effects .
    • Tier 2: Rodent microdose studies (1/100th therapeutic dose) with AMS (accelerator mass spectrometry) to track compound distribution .
  • 3R-Compliant Models: Use organ-on-chip systems (e.g., liver-chip) to predict hepatotoxicity before progressing to mammals .

Data Analysis and Optimization

Q. Q7. How should researchers statistically analyze discrepancies in IC50_{50}50​ values across multiple assays?

Methodological Answer:

  • Meta-Analysis: Apply mixed-effects models to account for inter-lab variability (e.g., plate reader calibration differences).
  • Bland-Altman Plots: Visualize agreement between assays; >2-fold differences warrant protocol standardization (e.g., ATP levels in viability assays) .
  • Bayesian Hierarchical Modeling: Estimate "true" IC50_{50} by pooling data from independent replicates .

Q. Q8. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor sulfonylation completion (disappearance of 1170 cm1^{-1} S=O stretch) .
  • Design of Experiments (DoE): Optimize reaction parameters (temperature, stoichiometry) using a Central Composite Design to maximize yield (e.g., 62–92% in related quinolines ).
  • Purification: Use preparative HPLC with trifluoroacetic acid modifier to resolve diastereomers or sulfonate byproducts .

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